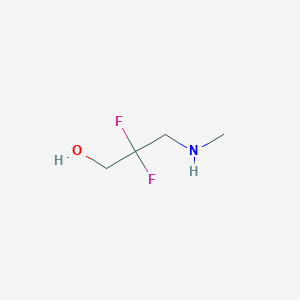

2,2-Difluoro-3-(methylamino)propan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2,2-Difluoro-3-(methylamino)propan-1-ol is not directly mentioned in the provided papers, but its structural and functional characteristics can be inferred from related research. It is likely to be a fluorinated organic compound with potential applications in pharmaceuticals, given the interest in similar fluorinated structures for their unique properties and biological activity.

Synthesis Analysis

The synthesis of related fluorinated compounds involves multi-step reactions with careful control of reaction conditions to achieve high yields and purity. For instance, the synthesis of 3-Iodo-N~1-(2-methyl-4-perfluoropropane-2-yl)-N~2-[2-methyl-1-(methylsulfinyl) propan-2-yl phenyl]phthalamide demonstrates a process that includes amidation, oxidation, and iodination, achieving a total yield of 61.1% and a purity of 96.5% . Although the synthesis of 2,2-Difluoro-3-(methylamino)propan-1-ol is not described, similar methodologies could potentially be adapted for its production.

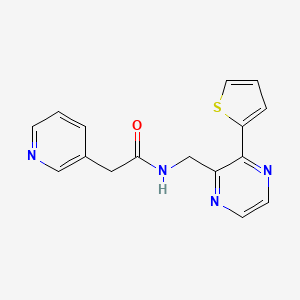

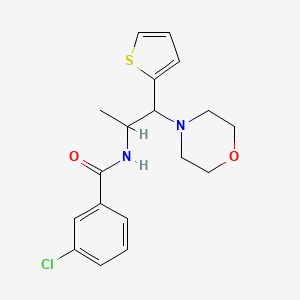

Molecular Structure Analysis

The molecular structure of compounds similar to 2,2-Difluoro-3-(methylamino)propan-1-ol is characterized by the presence of fluorine atoms, which significantly influence the chemical behavior and physical properties of the molecule. The absolute configuration of a related compound, 3-(methylamino)-1-(2-thienyl)propan-1-ol, was determined by X-ray crystallography, indicating the importance of stereochemistry in the activity of such molecules .

Chemical Reactions Analysis

Fluorinated compounds are known to undergo various chemical reactions, often facilitated by their unique electronic properties. The electrochemical fluorination of nitrogen-containing carboxylic acids, for example, yields perfluoroacid fluorides with potential as key precursors for soft-type fluorochemicals . The reactivity of 2,2-Difluoro-3-(methylamino)propan-1-ol would likely be influenced by the presence of the fluorine atoms and the amine group, enabling a range of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are distinct and desirable in many applications. The presence of fluorine atoms typically increases the compound's stability and alters its lipophilicity, which can be advantageous in drug design. The research on the electrochemical fluorination of 3-dialkylamino propionic acids reports the physical properties and spectroscopic data of the resulting perfluoroacid fluorides, highlighting the importance of such data in understanding the behavior of these compounds .

Scientific Research Applications

Metabolic Pathway Analysis

2,2-Difluoro-3-(methylamino)propan-1-ol's derivatives have been studied for their metabolic pathways. For example, compounds such as bk-MBDB and bk-MDEA undergo major metabolic pathways like N-dealkylation, demethylenation followed by O-methylation, and beta-ketone reduction. These studies aid in understanding the metabolic processing of such compounds in the human body (Zaitsu et al., 2009).

Stereocontrolled Synthesis

Research in stereocontrolled synthesis involves the creation of compounds like 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol, which are related to 2,2-Difluoro-3-(methylamino)propan-1-ol. These methods are crucial for producing substances with high enantiomeric purity, which is significant in pharmaceuticals and chemical research (Shimizu et al., 1996).

Analytical Chemistry

Studies involving compounds like 2-methylamino-1-(3,4-methylenedioxyphenyl)propan-1-one (a derivative of 2,2-Difluoro-3-(methylamino)propan-1-ol) contribute to analytical chemistry, especially in forensic science for substance identification (Shimizu et al., 2007).

Chemical Intermediate Analysis

The compound serves as an intermediate in various chemical syntheses, such as in the production of duloxetine. The resolution of its racemic form and the study of its chemical properties are essential for large-scale pharmaceutical production (Sakai et al., 2003).

Structural and Computational Studies

X-ray structures and computational studies of derivatives provide insights into the molecular structure and behavior, which is fundamental for designing new drugs and materials (Nycz et al., 2011).

Synthesis of Rigid Analogs

Research into the synthesis of rigid analogs of serotonin reuptake inhibitors, using related structures, helps in the development of new antidepressants (Kumar et al., 2004).

Thermal Rearrangement Studies

Studying the thermal rearrangement of compounds like substituted difluoro(methylene)cyclopropane, which is related to 2,2-Difluoro-3-(methylamino)propan-1-ol, provides insights into reaction mechanisms and stability under thermal conditions (Hang et al., 2011).

properties

IUPAC Name |

2,2-difluoro-3-(methylamino)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9F2NO/c1-7-2-4(5,6)3-8/h7-8H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYJLTAKLJYWDLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(CO)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1158721-58-4 |

Source

|

| Record name | 2,2-difluoro-3-(methylamino)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(11-Azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl)-2-chloroethanone](/img/structure/B2544360.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide](/img/structure/B2544361.png)

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2544362.png)

![(E)-methyl 2-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2544366.png)

![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2544374.png)